KCP's ability to form stable oil-in-water emulsions makes it a potential emulsifier in topical and injectable drug delivery systems. Studies have explored using KCP to create emulsions for vaccine delivery []. Emulsions can improve drug stability and controlled release, making them valuable tools in pharmaceutical research.
Some research suggests that KCP might enhance the penetration of topically applied drugs through the skin. In-vitro studies have investigated this potential using Franz cell diffusion methods []. However, more research is needed to confirm this effect and understand the mechanisms behind it.
Potassium Cetyl Phosphate is the potassium salt of cetyl phosphate, an anionic emulsifier that mimics the natural phospholipids found in human skin. It appears as a white powder that is soluble in water and has a melting point of approximately 68°C. This compound is recognized for its stability and compatibility with both polar and non-polar oils, making it a versatile ingredient in various formulations, particularly in cosmetics and personal care products . Potassium Cetyl Phosphate enhances the lipid barrier of the skin, reduces transdermal water loss, and improves skin elasticity, which contributes to its popularity in products designed for sensitive skin .
The primary chemical reaction involved in the synthesis of Potassium Cetyl Phosphate typically includes the esterification of cetyl alcohol with phosphoric acid or its derivatives. The process may also involve hydrolysis to yield the desired phosphoric acid esters. For instance, cetyl alcohol is reacted with pyrophosphoric acid under controlled conditions (temperature between 60°C and 90°C), followed by hydrolysis with water to produce a mixture of mono- and dicetyl phosphates .
The synthesis of Potassium Cetyl Phosphate can be achieved through several methods:
This method allows for the production of high-purity Potassium Cetyl Phosphate suitable for cosmetic applications .
Potassium Cetyl Phosphate is widely utilized in various industries, particularly:
Its unique properties make it particularly advantageous for formulations aimed at sensitive skin or those requiring enhanced stability against environmental factors .
Research into the interactions of Potassium Cetyl Phosphate has revealed its effectiveness as a surfactant in flotation processes within mineral processing. Studies indicate that it can significantly improve the flotation performance of molybdenite fines by altering surface chemistry, thus enhancing recovery rates during mineral processing operations . Additionally, its compatibility with various active ingredients in cosmetic formulations has been extensively documented, supporting its role as a stabilizer and emulsifying agent .
Potassium Cetyl Phosphate shares similarities with several other compounds used primarily as emulsifiers or surfactants. Below is a comparison highlighting its uniqueness:
| Compound | Structure Similarity | Primary Use | Unique Properties |
|---|---|---|---|
| Cetyl Alcohol | Fatty alcohol | Emulsifier | Acts primarily as a thickener; less effective as an emulsifier alone. |
| Sodium Lauryl Sulfate | Anionic surfactant | Cleansing agent | Stronger surfactant properties; can be irritating to skin. |
| Glyceryl Stearate | Ester of glycerin | Emulsifier | Forms stable emulsions but may not provide moisture retention like Potassium Cetyl Phosphate. |
| Sorbitan Stearate | Non-ionic surfactant | Emulsifier | Often used in food; less effective at high pH compared to Potassium Cetyl Phosphate. |
Potassium Cetyl Phosphate stands out due to its mildness on the skin, compatibility with various oils, and ability to enhance product stability across a wide pH range (4-9) . This makes it particularly suitable for sensitive skin formulations compared to other similar compounds.
Potassium cetyl phosphate is a synthetic organic compound classified as an alkyl phosphate ester. Its International Nomenclature of Cosmetic Ingredients (INCI) name is Potassium Cetyl Phosphate, while its systematic IUPAC designation is potassium hexadecyl hydrogen phosphate. The compound is also recognized by alternative names such as potassium monocetyl phosphate, cetyl potassium phosphate, and phosphoric acid, cetyl ester, potassium salt. Its Chemical Abstracts Service (CAS) registry number is 17026-85-6, with additional identifiers including EINECS 242-768-1 and UNII 03KCY6P7UT.
Potassium cetyl phosphate is characterized by a cetyl group (a 16-carbon alkyl chain) esterified to a phosphate group, neutralized by potassium ions. Its molecular formula is C₁₆H₃₃K₂O₄P, though variations such as C₁₆H₃₄KO₄P are reported depending on hydration states. The molecular weight ranges from 360.51 to 398.60 g/mol.
[K+].CCCCCCCCCCCCCCCCOP(=O)([O-])O. RMGVATURDVPNOZ-UHFFFAOYSA-M. The compound’s amphiphilic structure enables surfactant properties, balancing lipophilic (alkyl chain) and hydrophilic (phosphate-potassium) regions.
Potassium cetyl phosphate emerged in the mid-20th century as a response to the cosmetic industry’s demand for stable emulsifiers and surfactants. Initially developed for oil-in-water (O/W) emulsions, its synthesis leveraged advancements in esterification and neutralization techniques involving cetyl alcohol and phosphoric acid.
A 2025 survey noted its presence in over 70% of water-resistant sunscreens, underscoring its industrial relevance.
Potassium cetyl phosphate belongs to the alkyl phosphate family, characterized by phosphate esters of long-chain alcohols. It is further subclassified as follows:
This classification aligns it with surfactants like sodium lauryl sulfate but distinguishes it through its phosphate core and potassium stabilization.
Potassium cetyl phosphate is synthesized via a two-step process:
The compound forms micelles in aqueous solutions, reducing surface tension by ~40 mN/m. Its gelling behavior at high concentrations (>5% w/v) is critical for emulsion stability.
As an anionic surfactant, potassium cetyl phosphate stabilizes O/W emulsions by:
| Parameter | Potassium Cetyl Phosphate | Sodium Lauryl Sulfate |
|---|---|---|
| Foaming Capacity | Low | High |
| Irritation Potential | Moderate (pH-dependent) | High |
| Water Resistance | Excellent | Poor |
| pH Stability | 3–10 | 5–9 |
Potassium cetyl phosphate is approved under:
Global production exceeded 200,000 lb annually as of 2025, driven by demand for multifunctional emulsifiers.
Potassium cetyl phosphate is an anionic phosphate ester with the molecular formula C₁₆H₃₄KO₄P and a molecular weight of 360.516 daltons [2]. The compound exists as the potassium salt of cetyl phosphate, where the phosphoric acid group forms a monopotassium salt with hexadecanol [1]. The International Union of Pure and Applied Chemistry name for this compound is potassium hexadecyl hydrogen phosphate [2].
The structural formula consists of a linear sixteen-carbon alkyl chain (cetyl group) linked through an ester bond to a phosphoric acid moiety, which is neutralized by a potassium cation [3]. The compound can be represented by the simplified molecular structure formula: CCCCCCCCCCCCCCCCOP(=O)[O-].[K+] [7]. This configuration creates an amphiphilic molecule with distinct hydrophobic and hydrophilic regions, contributing to its surfactant properties [3].
Alternative Chemical Abstract Service registry numbers include 19035-79-1 for the monopotassium salt and 17026-85-6 for variations in the salt composition [4] [5]. The European Community number is designated as 242-768-1 [2].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₃₄KO₄P | [2] |
| Molecular Weight | 360.516 g/mol | [2] |
| Chemical Abstract Service Number | 19035-79-1 | [1] |
| European Community Number | 242-768-1 | [2] |
| International Nomenclature of Cosmetic Ingredients Name | Potassium Cetyl Phosphate | [3] |
Potassium cetyl phosphate appears as a white to off-white powder or granular solid [9] [10]. The material exhibits a beige coloration in some preparations and is characterized by being practically odorless or having no measurable odor [3] [9]. The compound presents as white to light yellow granules with specific gravity measurements of 0.53063 [9].
Commercial preparations typically display a white to beige powder appearance with minimal olfactory characteristics [10] [13]. The material maintains its solid crystalline structure at room temperature conditions [21].
The solubility characteristics of potassium cetyl phosphate demonstrate complex behavior in different solvent systems [3] [9]. In aqueous solutions, the compound exhibits limited solubility with a water solubility of approximately 160 milligrams per liter at 20°C [9]. Alternative measurements report water solubility values of 18.6 milligrams per liter at 20°C [11].
The compound demonstrates partial solubility in water and disperses more readily in heated water, producing clear to slightly opaque solutions that form gels upon cooling when concentrated [3]. Potassium cetyl phosphate is generally dispersible in the heated oil phase of formulations [3]. The material shows enhanced dispersibility in both water and oil phases when heated to temperatures between 85-90°C [15].
The dispersibility profile indicates that the compound does not dissolve completely in either water or oil phases, requiring elevated temperatures for optimal incorporation into formulation systems [15].
| Solvent System | Solubility/Dispersibility | Temperature | Reference |
|---|---|---|---|
| Water | 160 mg/L | 20°C | [9] |
| Water (alternative measurement) | 18.6 mg/L | 20°C | [11] |
| Heated Water | Dispersible, forms gels on cooling | 80-85°C | [3] |
| Oil Phase | Generally dispersible | 85-90°C | [15] |
Potassium cetyl phosphate exhibits a melting point range of 161-166°C according to standardized testing protocols [9]. Alternative measurements report melting point ranges of 153-157°C [14] and 164-167°C [11]. The variation in reported melting points may be attributed to different analytical methods and sample purity levels.
The compound demonstrates thermal stability under normal storage conditions but undergoes decomposition upon heating to elevated temperatures [14]. Flash point measurements exceed 110°C, indicating relatively high thermal stability [9]. Auto-ignition temperature values exceed 400°C, demonstrating substantial thermal resistance [31].
Thermal decomposition occurs at temperatures approaching the melting point, with no self-ignition observed in controlled testing environments at temperatures below the melting point [14]. The material exhibits a vapor pressure of less than 0.001 hectopascals at 20°C [31].
| Thermal Property | Value | Reference |
|---|---|---|
| Melting Point Range | 161-166°C | [9] |
| Alternative Melting Point | 153-157°C | [14] |
| Alternative Melting Point | 164-167°C | [11] |
| Flash Point | >110°C | [9] |
| Auto-ignition Temperature | >400°C | [31] |
| Vapor Pressure (20°C) | <0.001 hPa | [31] |
Potassium cetyl phosphate demonstrates specific pH characteristics when dissolved in aqueous solutions [3] [10]. A 1% aqueous solution of the compound exhibits a pH range of 6.5-8.5, indicating mildly alkaline behavior [10] [20]. Some sources report a narrower pH range of 6.5-8.0 for 1% aqueous solutions [9].
The acid value of potassium cetyl phosphate ranges from 130-155 milligrams of potassium hydroxide per gram of sample [3] [10]. Alternative measurements report acid values of 100-145 milligrams of potassium hydroxide per gram [20] and 270-295 milligrams of potassium hydroxide per gram [30]. These variations may reflect different analytical methodologies and sample preparations.
The compound maintains stability across a broad pH range from 4-9 in formulation systems, making it suitable for various cosmetic and industrial applications [20]. The wide pH tolerance contributes to its versatility as an emulsifying agent [12].
| Parameter | Value | Measurement Conditions | Reference |
|---|---|---|---|
| pH Range | 6.5-8.5 | 1% aqueous solution | [10] |
| pH Range (alternative) | 6.5-8.0 | 1% aqueous solution | [9] |
| Acid Value | 130-155 mg KOH/g | Standard method | [10] |
| Acid Value (alternative) | 100-145 mg KOH/g | Standard method | [20] |
| Formulation pH Stability | 4-9 | Various systems | [20] |
The hydrophilic-lipophilic balance value of potassium cetyl phosphate is reported as 14 at pH 6-9, indicating strong hydrophilic character [3]. Alternative sources report a theoretical hydrophilic-lipophilic balance value of 9.6 [22]. This hydrophilic-lipophilic balance positioning classifies the compound as an effective oil-in-water emulsifier [22].
The surface activity properties enable potassium cetyl phosphate to function as an anionic surfactant with significant emulsification capabilities [6] [20]. The compound demonstrates effectiveness in stabilizing oil-in-water emulsion systems across various oil types and concentrations [20].
The emulsification properties are enhanced by the formation of liquid crystalline structures in oil phases and at oil-water interfaces, contributing to long-term stability of formulated products [22]. The compound exhibits particular effectiveness in stabilizing high levels of ultraviolet filters, pigments, and both polar and non-polar oils [20].
Infrared spectroscopy analysis of potassium cetyl phosphate reveals characteristic absorption bands associated with phosphate ester functional groups [24]. The phosphate moiety exhibits distinctive vibrational modes that can be identified through specific wavenumber assignments [24] [38].
Phosphate monoesters, such as potassium cetyl phosphate, demonstrate characteristic infrared absorption patterns with bands corresponding to phosphorus-oxygen stretching vibrations [24] [38]. The dianionic and monoanionic phosphate species each contribute two distinct bands in the infrared spectrum [38].
The symmetric stretching vibration of the dianionic phosphate group appears as a prominent absorption band, while asymmetric stretching modes contribute additional spectral features [38]. The cetyl alkyl chain contributes characteristic carbon-hydrogen stretching and bending vibrations in the aliphatic region of the spectrum [36] [40].
Methylene and methyl group vibrations from the sixteen-carbon chain appear at typical aliphatic frequencies, including asymmetric and symmetric carbon-hydrogen stretching modes between 2800-3000 wavenumbers [36] [40]. Carbon-hydrogen bending vibrations contribute additional absorption features in the 1350-1500 wavenumber region [36].
Phosphorus-31 nuclear magnetic resonance spectroscopy provides detailed structural information about the phosphate group in potassium cetyl phosphate [28] [42]. The phosphorus nucleus exhibits a chemical shift that reflects the electronic environment and ionization state of the phosphate moiety [42].
Carbon-13 nuclear magnetic resonance analysis reveals the characteristic signal pattern of the sixteen-carbon alkyl chain [44] [46]. The terminal methyl carbon appears as a distinct signal, while the methylene carbons of the chain contribute to the aliphatic carbon region [46]. The carbon attached to the phosphate oxygen exhibits a characteristic downfield shift compared to other alkyl carbons [44].
Proton nuclear magnetic resonance spectroscopy shows the characteristic triplet pattern for protons attached to the carbon bearing the phosphate group, typically appearing around 3.65 parts per million [46]. The methylene protons adjacent to the phosphate linkage demonstrate a characteristic multiplicity pattern [44] [46].
Mass spectrometric analysis of potassium cetyl phosphate reveals characteristic fragmentation patterns associated with phosphate ester compounds [47] [48]. The molecular ion peak appears at mass-to-charge ratio 360, corresponding to the molecular weight of the compound [2].
Fragmentation of phosphate esters typically involves cleavage of the phosphate group, resulting in characteristic neutral losses [48] [51]. The loss of phosphoric acid (98 daltons) represents a common fragmentation pathway for phosphate ester compounds [48] [51].
The cetyl chain contributes to fragmentation patterns through typical alkyl chain cleavage mechanisms [27] [49]. Sequential loss of methylene units results in characteristic mass differences of 14 daltons between fragment ions [27].
The phosphate moiety generates characteristic fragment ions including phosphate-derived signals at mass-to-charge ratio 97 and dehydrated phosphate fragments at mass-to-charge ratio 79 [53]. These phosphate-specific fragments serve as diagnostic ions for confirming the presence of the phosphate functional group [53].
Electrospray ionization mass spectrometry typically produces negative-ion mode spectra for phosphate compounds, with the molecular ion appearing as the deprotonated species [53]. The fragmentation behavior in negative-ion mode emphasizes phosphate-derived fragments and provides structural confirmation [53].
| Spectroscopic Method | Key Features | Reference |
|---|---|---|
| Infrared Spectroscopy | Phosphate P-O stretching, alkyl C-H vibrations | [24] [38] |
| ³¹P Nuclear Magnetic Resonance | Chemical shift range -30 to 70 ppm | [28] [43] |
| ¹H Nuclear Magnetic Resonance | Triplet at ~3.65 ppm for α-carbon protons | [46] |
| Mass Spectrometry | Molecular ion at m/z 360, phosphate fragments | [2] [53] |